molecular formula C10H14ClN5O4 B12063604 Adenosinehydrochloride

Adenosinehydrochloride

Cat. No.: B12063604
M. Wt: 303.70 g/mol
InChI Key: YFJCRJZTDYDCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosinehydrochloride is a compound derived from adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar molecule. This compound is often used in scientific research and medical applications due to its significant physiological effects, particularly in the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosinehydrochloride can be synthesized through the reaction of adenosine with hydrochloric acid. The process involves dissolving adenosine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration. The industrial production also ensures compliance with regulatory standards for pharmaceutical and research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Adenosinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Adenosinehydrochloride exerts its effects primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including the regulation of heart rate, vasodilation, and anti-inflammatory responses. The activation of these receptors leads to the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects cellular signaling pathways .

Comparison with Similar Compounds

Adenosinehydrochloride is unique due to its specific interaction with adenosine receptors and its physiological effects. Similar compounds include:

These compounds share structural similarities but differ in their specific functions and applications.

Biological Activity

Adenosine hydrochloride is a biologically active compound with significant implications in various physiological and pathological processes. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Adenosine acts primarily through its receptors, which are classified into four main subtypes: A1, A2A, A2B, and A3. Each receptor subtype mediates distinct biological effects:

  • A1 Receptors : Generally associated with cardioprotective effects, including the slowing of heart rate and reduction of neurotransmitter release.
  • A2A Receptors : Involved in vasodilation and anti-inflammatory responses. They play a crucial role in modulating immune responses and have been implicated in neuroprotection.
  • A2B Receptors : Primarily involved in mediating the effects of high concentrations of adenosine, contributing to inflammation and tissue repair.
  • A3 Receptors : Associated with anti-inflammatory effects and modulation of cell survival.

1. Cardiovascular Effects

Adenosine hydrochloride has been shown to induce vasodilation and increase cardiac output. It enhances nitric oxide (NO) production through the activation of endothelial NO synthase (eNOS), leading to improved blood flow and reduced vascular resistance .

2. Neuroprotective Effects

In models of neurodegenerative diseases such as Huntington's disease, adenosine has demonstrated the ability to slow motor deterioration and reduce neurotoxicity. It promotes the survival of motoneurons and has been shown to activate TrkB receptors, which are critical for neuronal health .

3. Immune Modulation

Adenosine plays a significant role in immune responses, particularly in chronic inflammatory conditions like asthma. Elevated adenosine levels can activate mast cells, leading to increased synthesis of IgE and pro-inflammatory cytokines such as IL-4 and IL-13. This process exacerbates allergic responses and airway hyperresponsiveness .

4. Antimicrobial Activity

Recent studies have explored adenosine analogs for their potential antitubercular activity against Mycobacterium tuberculosis. The efficacy of these compounds is linked to their ability to act as substrates for adenosine kinases, which are crucial for their mechanism of action against bacterial pathogens .

Case Studies

  • Huntington's Disease Model : In a study involving animal models, administration of CGS 21680 (an A2A receptor agonist) resulted in reduced motor deterioration and protection against neuronal loss .
  • Asthma Studies : Research on adenosine's role in asthma revealed that inhaled adenosine could induce bronchoconstriction by activating mast cells, highlighting its potential as a biomarker for airway inflammation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
VasodilationActivation of A2A receptors
NeuroprotectionActivation of TrkB receptors
Immune modulationUpregulation of cytokines
Antimicrobial activitySubstrate for adenosine kinases

Properties

Molecular Formula

C10H14ClN5O4

Molecular Weight

303.70 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H

InChI Key

YFJCRJZTDYDCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.